6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiazole ring, and a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl group and the thiazole ring. The final step involves the formation of the carboxamide group.
Preparation of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving thioamide and α-haloketone.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazolopyridine core, leading to the formation of dihydropyrazolopyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group and the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazolopyridine derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- **6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
The uniqueness of 6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5OS/c1-9(2)23-16-14(8-19-23)13(7-15(21-16)12-5-6-12)17(24)22-18-20-10(3)11(4)25-18/h7-9,12H,5-6H2,1-4H3,(H,20,22,24) |
InChI Key |
QQNKKFUVAVFWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C |
Origin of Product |
United States |
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